

Chemical and Biological Profile of 2'-Methoxy-5'-nitrobenzamil

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Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

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The table below summarizes the core identifying information available for this compound:

Property	Description
CAS Registry Number	122341-74-6 [1] [2]
MeSH Classification	Anti-Inflammatory Agent; Amiloride/analogs & derivatives [2]
Synonyms	MN-benzamil [2]
Molecular Formula	C ₁₄ H ₁₅ ClN ₈ O ₄ [1]
Molecular Weight	394.78 g/mol [1]

Proposed Research Workflow for Drug Development

Given the lack of direct data, a systematic investigative approach is necessary. The following workflow outlines key stages and experiments to characterize the compound's anti-inflammatory properties and mechanism of action.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments outlined in the workflow, adapted from research on related methoxyphenolic and anti-inflammatory compounds [3] [4] [5].

Protocol 1: In Vitro Anti-inflammatory Screening in Human Airway Cells

This protocol assesses the compound's ability to inhibit cytokine production in a relevant cellular model of inflammation [3] [4].

- **Cell Culture and Seeding:** Maintain A549 or BEAS-2B human airway epithelial cells in F-12 K media with 10% FBS. Seed cells in 24-well plates at a density of 2×10^5 cells/well and incubate at 37°C with 5% CO₂ until 80% confluent.
- **Pre-treatment and Stimulation:** Pre-treat cells with various concentrations of **2'-Methoxy-5'-nitrobenzamil** (e.g., 1-100 μM) or vehicle control (e.g., 1% DMSO) for 1 hour. Subsequently, stimulate inflammation by adding 50 ng/mL of human recombinant TNF-α to the wells. Include controls with no treatment and TNF-α stimulation only.
- **Sample Collection:** Collect cell culture supernatant after 24 hours of incubation. Centrifuge at 1000 × g for 10 minutes to remove debris and transfer the clear supernatant to new tubes. Store at -80°C until analysis.
- **Cytokine Measurement:** Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, CCL2) in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

Protocol 2: Investigating the Effect on NF-κB Signaling Pathway

This protocol determines if the anti-inflammatory effect is mediated through the suppression of the NF-κB pathway [5] [6].

- **Cell Treatment:** Culture SW-982 synovial fibroblasts or other relevant cell lines in 6-well plates. At 90% confluence, treat the cells with the IC₅₀ concentration of **2'-Methoxy-5'-nitrobenzamil** (determined from Protocol 1) for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 15-30 minutes.
- **Protein Extraction:**
 - **Whole Cell Lysate:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.

- **Nuclear and Cytosolic Fractionation:** Use a commercial nuclear extraction kit to separate cytosolic and nuclear fractions, following the provided protocol.
- **Western Blotting:**
 - Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C. Key targets include:
 - **Phospho-NF-κB p65 (Ser536)**
 - **Total NF-κB p65**
 - **IκBα**
 - **Phospho-IκBα (Ser32)**
 - **Lamin B1** (nuclear loading control)
 - **β-Actin** (whole cell/cytosolic loading control)
 - The next day, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect signals using a chemiluminescence substrate and visualize with a gel documentation system.

Proposed Mechanism of Action and Research Priorities

While the exact mechanism of **2'-Methoxy-5'-nitrobenzamil** is unknown, research on its parent compound, amiloride, and structurally related methoxyphenols provides strong clues for initial investigation [3] [2] [5].

- **Post-transcriptional Regulation:** Some methoxyphenols inhibit the RNA-binding protein **HuR**, which stabilizes cytokine mRNAs, thereby reducing inflammation without affecting NF-κB [3] [4]. This is a high-priority mechanism to investigate.
- **Transcription Factor Inhibition:** Many anti-inflammatory compounds, including 2-methoxy-4-vinylphenol, suppress the activation of **NF-κB and MAPK** pathways, leading to reduced expression of inflammatory genes like iNOS and COX-2 [5].
- **Ion Channel Interplay:** As an amiloride analog, it may interact with ion channels (e.g., sodium channels). Intracellular calcium homeostasis, regulated by such channels, can act as a second messenger in inflammatory signaling, suggesting a potential indirect mechanism [7].

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